
4-(2-Bromobutanoyl)morpholine
Overview
Description
4-(2-Bromobutanoyl)morpholine is a chemical compound with the linear formula C8H14O2N1Br1 . It has gained increasing attention in recent years due to its diverse applications in various fields of research and industry.
Synthesis Analysis
The synthesis of morpholines, including this compound, has been a subject of significant research. A common method involves the use of 1,2-amino alcohols and their derivatives as starting materials . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides is often employed .Molecular Structure Analysis
The molecular formula of this compound is C8H14BrNO2 . The molecular weight is 236.11 g/mol .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Morpholine Derivatives
Morpholine derivatives have been synthesized for various applications. For instance, D’hooghe et al. (2006) demonstrated the synthesis of cis-3,5-disubstituted morpholines using electrophile-induced ring closure and nucleophilic displacement reactions (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Morpholine-Based Ionic Liquids
Gemini-type basic morpholine ionic liquids have been synthesized and used in anion exchange membranes, showing promising potential in fuel cell applications (Wang, Wang, Wan, Wang, & Wang, 2018).
Synthesis of Various Morpholine Compounds
Various morpholine compounds, like 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride and others, have been synthesized, indicating the versatility of morpholine in different chemical reactions (Tan, 2011).
Pharmacological Research
- Antimicrobial and Modulating Activity: The compound 4-(Phenylsulfonyl) morpholine, a sulfonamide derivative with a morpholine group, has shown antimicrobial and modulating activity against various microorganisms, indicating its potential in combating multi-resistant strains (Oliveira et al., 2015).
Catalysis and Chemical Reactions
Application in Catalysis
Morpholine derivatives have been used in catalysis, as demonstrated in the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, highlighting their potential in complex organic syntheses (Kauffman et al., 2000).
Synthesis of Substituted Morpholines
A new strategy for synthesizing substituted morpholines from enantiomerically pure amino alcohols has been developed, showing the utility of morpholine in generating diverse chemical structures (Leathen, Rosen, & Wolfe, 2009).
Safety and Hazards
The safety information available indicates that 4-(2-Bromobutanoyl)morpholine is classified as Aquatic Acute 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statement is H400, indicating that it is very toxic to aquatic life . It is recommended to avoid release to the environment and dispose of the container to an approved waste disposal plant .
properties
IUPAC Name |
2-bromo-1-morpholin-4-ylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO2/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZWHLONFDUNEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B3075716.png)
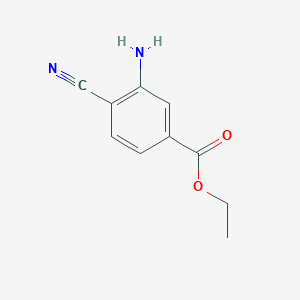

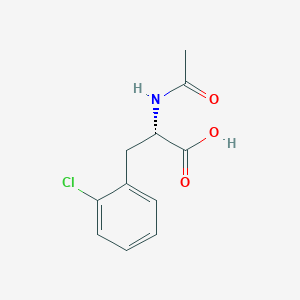
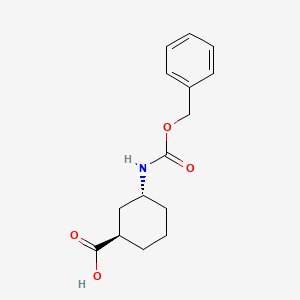

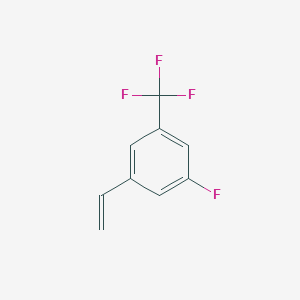

![3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B3075780.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2-methoxybenzamide](/img/structure/B3075801.png)

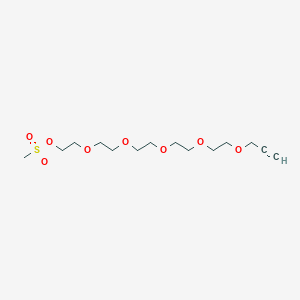
![[cis-4-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B3075813.png)